Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked to a piperidine moiety via a methanone bridge. The piperidine ring is further substituted with a 1,2,4-oxadiazol-5-ylmethyl group bearing an ortho-methylphenyl (o-tolyl) substituent. The o-tolyl group may enhance lipophilicity and steric interactions, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-2-3-9-17(15)21-25-20(29-26-21)13-16-8-6-12-27(14-16)23(28)22-24-18-10-4-5-11-19(18)30-22/h2-5,7,9-11,16H,6,8,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRLNKCHXYLSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be approached through several synthetic routes:
Step-wise Synthesis: : Typically involves the formation of intermediate compounds which are then coupled together. For instance, the synthesis might start with the preparation of the piperidine derivative followed by the formation of the oxadiazole ring.
Cyclization Reactions: : Utilized for constructing the heterocyclic rings present in the molecule.
Condensation Reactions: : Often employed to link the various rings and side chains together.
Industrial Production Methods
On an industrial scale, the production would likely involve:
Batch Processes: : For meticulous control over reaction conditions.
Continuous Flow Reactors: : For large-scale production with enhanced efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to yield sulfoxides or sulfones.
Reduction: : Reduction can be employed to modify the oxadiazole or piperidine rings.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Organic solvents like dichloromethane or ethanol are often used.
Major Products
Sulfoxides: and Sulfones from oxidation.
Hydrogenated Derivatives: from reduction.
Substituted Aromatic Derivatives: from substitution.
Scientific Research Applications
Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone has applications in:
Chemistry: : As a building block for complex organic synthesis.
Biology: : As a molecular probe to study cellular processes.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Industry: : Used in materials science for developing new polymers and resins.
Mechanism of Action
The compound exerts its effects primarily through:
Interaction with Proteins: : Binding to active sites or allosteric sites on enzymes.
Molecular Pathways: : Involvement in signal transduction pathways, possibly affecting cell growth or apoptosis.
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
This analogue replaces the o-tolyl group with a cyclopropyl ring. No yield or purity data are available for direct comparison, but cyclopropyl substituents are generally synthetically accessible .
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
While lacking the oxadiazole-piperidine system, this compound shares the benzothiazole core. The pyrazolone ring introduces additional hydrogen-bonding capability, which may enhance solubility but reduce membrane permeability compared to the methanone-linked piperidine in the target compound .
(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone
Here, piperazine replaces piperidine, and an ethoxy group modifies the benzothiazole. The ethoxy group may enhance metabolic stability compared to unsubstituted benzothiazoles .
Analogues from TRPA1/TRPV1 Antagonist Studies ()
Compounds 46–51 (Table 1) feature a benzimidazol-2-one core instead of benzothiazole but share the 1,2,4-oxadiazole-piperidine/methylpiperidine scaffold. Key comparisons include:
Research Findings and Data Gaps
- Structural Insights : X-ray data for analogues (e.g., ’s triazole-containing compound) reveal planar oxadiazole rings, critical for π-π stacking in target binding. The o-tolyl group’s ortho-methyl may disrupt crystallinity, complicating crystallization .
- Activity Data : While focuses on TRP channel antagonists, the target compound’s benzothiazole moiety is associated with kinase inhibition (e.g., ). Direct biological data for the target compound are unavailable, necessitating further studies.
Biological Activity
Benzo[d]thiazol-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 418.5 g/mol. Its structure features a benzothiazole moiety linked to a piperidine ring and an oxadiazole group, which contributes to its potential biological activity. The presence of multiple functional groups enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O2S |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 1705207-28-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may inhibit certain enzymes involved in critical cellular processes:
- Antimicrobial Activity : The compound exhibits potential antimicrobial effects by inhibiting bacterial cell wall synthesis. This action is crucial for preventing bacterial proliferation.
- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways. The structure-activity relationship (SAR) analysis suggests that the presence of the oxadiazole and piperidine moieties is essential for its cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some derivatives of benzothiazole compounds have demonstrated anticonvulsant properties, suggesting that this compound may also possess neuroprotective capabilities.
Research Findings
Recent studies have explored the biological activity of this compound), revealing promising results:
Anticancer Activity
A study reported that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The mechanism involves the disruption of mitochondrial function and induction of apoptosis through caspase activation.
Antimicrobial Activity
In vitro tests demonstrated that the compound showed effective inhibition against various bacterial strains, including resistant strains, indicating its potential as a novel antimicrobial agent.
Neuroprotective Effects
Preliminary investigations into the neuroprotective properties revealed that derivatives of this compound could reduce seizure activity in animal models, suggesting potential applications in treating epilepsy.
Case Studies
- Case Study on Anticancer Activity : A recent publication highlighted benzo[d]thiazol-2-yl derivatives showing enhanced activity against breast cancer cells (MCF-7) with an IC50 value of 10 µM. The study emphasized the role of specific substitutions on the phenyl ring in enhancing cytotoxicity .
- Case Study on Antimicrobial Properties : Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 5 µg/mL, indicating strong antibacterial properties .
Q & A
Q. What synthetic methodologies are optimal for preparing Benzo[d]thiazol-2-yl derivatives, and how are reaction conditions optimized?
The compound can be synthesized via cyclization of thiourea intermediates with acid or formaldehyde. For example:
- Step 1 : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates .
- Step 2 : Cyclize intermediates with 30% aqueous formaldehyde and methylamine in ethanol (reflux for 4–6 hours) to yield oxadiazinane or triazinane derivatives .
Key parameters : Monitor reactions via TLC, use ethanol for crystallization, and optimize yields (70–79%) by adjusting stoichiometry of formaldehyde .
Q. How are structural and purity characteristics validated for this compound?
- NMR spectroscopy : Analyze ¹H NMR peaks (e.g., δ = 8.01 ppm for aromatic protons) and coupling constants to confirm regiochemistry .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M + H]⁺ = 404 for oxadiazinane derivatives) .
- Chromatography : Purify crude products via silica gel column chromatography (60% ethyl acetate/hexane) to remove unreacted starting materials .
Q. What preliminary biological screening approaches are recommended?
- In vitro assays : Screen against cancer cell lines (e.g., Sp1–Sp5 species) using standardized protocols. For example, compound 3h showed activity against Sp1 (2/12) and Sp5 (10/12) in cytotoxicity assays .
- Dose-response studies : Use concentrations ranging from 1–50 µM to establish IC₅₀ values. Variability in activity (e.g., 3f : 9/10 vs. 3d : 1/3) may reflect substituent-dependent effects .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
- Data collection : Use SHELX programs (e.g., SHELXL) for refinement of high-resolution crystallographic data. SHELX is robust for small-molecule structures, even with twinned data .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm stereoelectronic effects of the o-tolyl group on piperidine ring puckering .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent analysis : The o-tolyl group at the oxadiazole position enhances lipophilicity, potentially improving membrane permeability. Compare with para-substituted analogs to assess steric/electronic effects .
- Bioisosteric replacement : Replace the 1,2,4-oxadiazole with 1,3,4-thiadiazole to evaluate sulfur’s impact on target binding (e.g., sulfonyl groups in similar compounds enhance kinase inhibition) .
Q. How should conflicting biological activity data be addressed?
- Case example : Compound 3c showed low activity (1/11) in one screen but moderate activity (7/10) in another.
- Resolution :
- Repeat assays with controlled cell passage numbers and viability markers (e.g., ATP-based assays).
- Use molecular docking to identify off-target interactions that may explain variability (e.g., binding to efflux pumps) .
Q. What mechanistic insights can be gained from reaction intermediate trapping?
- Key intermediates : Isolate thiourea precursors (e.g., 2a ) and characterize their reactivity. Acid-mediated cyclization likely proceeds via a six-membered transition state, confirmed by ¹³C NMR tracking of carbonyl shifts .
- Kinetic studies : Perform time-resolved FTIR to monitor C=S bond cleavage during oxadiazole formation .
Q. How can solvent effects influence synthetic yields?
- Polar aprotic solvents : DMF improves solubility of aromatic amines but may promote side reactions (e.g., N-formylation). Compare with DMSO or acetonitrile for cleaner cyclization .
- Protic solvents : Ethanol facilitates crystallization but slows reaction rates. Optimize by using mixed solvents (e.g., DMF/EtOH 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
